4-(Ethoxycarbonyl)-3-fluorobenzoic acid
Description
4-(Ethoxycarbonyl)-3-fluorobenzoic acid (IUPAC: 3-fluoro-4-(ethoxycarbonyl)benzoic acid) is a fluorinated benzoic acid derivative characterized by a carboxylic acid group at position 1, a fluorine atom at position 3, and an ethoxycarbonyl (-COOEt) ester group at position 4 on the benzene ring. These derivatives are often intermediates in pharmaceutical synthesis, leveraging fluorine's electron-withdrawing effects and ester groups for tailored reactivity and bioavailability.
Properties
Molecular Formula |
C10H9FO4 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
4-ethoxycarbonyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C10H9FO4/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
QIDDQSOTPRNKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-3-fluorobenzoic acid typically involves the esterification of 3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-Fluorobenzoic acid+EthanolH2SO44-(Ethoxycarbonyl)-3-fluorobenzoic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxycarbonyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to yield 3-fluorobenzoic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Various substituted benzoic acids.
Hydrolysis: 3-Fluorobenzoic acid.
Oxidation: Oxidized derivatives of the benzoic acid framework.
Scientific Research Applications
4-(Ethoxycarbonyl)-3-fluorobenzoic acid finds applications in several fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-3-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Electronic Effects : Fluorine at position 3 enhances acidity due to its electron-withdrawing nature. Esters (e.g., ethoxycarbonyl) further increase lipophilicity compared to carboxylic acids, improving membrane permeability .
Steric Influence: Bulky substituents like biphenyl-4-yloxy or tert-butylphenoxy reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets, as seen in the 5-α-reductase inhibition by biphenyl derivatives .
Synthetic Utility: Aminomethyl and azidomethyl groups (e.g., 4-(azidomethyl)-3-fluorobenzoate) serve as versatile intermediates for click chemistry or further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
